Exemestane-19-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

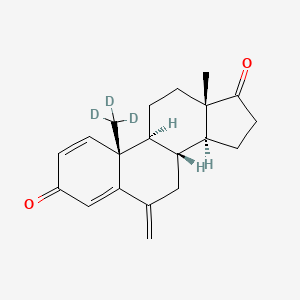

Properties

Molecular Formula |

C20H24O2 |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i2D3 |

InChI Key |

BFYIZQONLCFLEV-OAXLLPIKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@]12C=CC(=O)C=C1C(=C)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |

Origin of Product |

United States |

Foundational & Exploratory

Exemestane-19-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exemestane-19-d3 is the deuterium-labeled analog of Exemestane, a potent, irreversible steroidal aromatase inhibitor. Due to its structural similarity to the natural substrate androstenedione, Exemestane acts as a false substrate for the aromatase enzyme. This interaction leads to the formation of an intermediate that binds irreversibly to the active site of the enzyme, causing its permanent inactivation in a process known as "suicide inhibition."[1] This mechanism effectively blocks the peripheral conversion of androgens to estrogens, a key therapeutic target in hormone-receptor-positive breast cancer in postmenopausal women.[1][2][][4] this compound serves as a critical internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Exemestane and its metabolites in biological matrices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 6-Methyleneandrosta-1,4-diene-3,17-dione-19-d3 |

| Synonyms | FCE 24304-19-d3, Aromasin-19-d3 |

| Molecular Formula | C₂₀H₂₁D₃O₂ |

| Molecular Weight | 299.42 g/mol |

| Appearance | Off-White to Pale Yellow Solid |

| Applications | Antineoplastic (hormonal), internal standard for analytical testing |

Mechanism of Action and Signaling Pathways

Exemestane's primary mechanism of action is the irreversible inhibition of aromatase (CYP19A1), the key enzyme responsible for the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) in peripheral tissues of postmenopausal women. This estrogen deprivation leads to the suppression of tumor growth in estrogen-receptor-positive breast cancers.

The downstream effects of aromatase inhibition by Exemestane involve the modulation of several signaling pathways that control cell proliferation, cell cycle, and apoptosis. Studies have shown that treatment with aromatase inhibitors can induce cell cycle arrest in the G0-G1 phase and promote apoptosis. This is associated with the upregulation of tumor suppressor proteins p53 and p21, and an increase in the Bax/Bcl-2 ratio, which ultimately leads to the activation of caspases and programmed cell death.

Metabolism of Exemestane

Exemestane undergoes extensive metabolism in the liver. The major metabolic pathways include reduction of the 17-keto group to form the active metabolite 17β-dihydro-Exemestane (17β-DHE), and oxidation of the 6-methylene group to form 6-hydroxymethylexemestane. The formation of 17β-DHE is catalyzed by multiple cytochrome P450 (CYP) enzymes, including CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4, and 3A5. 17β-DHE can be further metabolized via glucuronidation by UGT2B17 to an inactive metabolite.

Experimental Protocols

Bioanalytical Method for Exemestane Quantification using this compound as Internal Standard

The following is a representative experimental protocol for the quantification of Exemestane in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is based on a validated method described in the literature.

1. Sample Preparation:

-

To a 100 µL aliquot of human plasma, add 25 µL of an internal standard working solution (containing this compound).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: Thermo Fisher BDS Hypersil C18 (100 × 2.1 mm, 5 μm).

-

Mobile Phase: Gradient elution with 0.1% aqueous formic acid and acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Instrument: API 4000 triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

Detection: Multiple reaction monitoring (MRM).

-

Mass Transitions:

-

Exemestane: m/z 297 > 121.

-

This compound (Internal Standard): m/z 300 > 121.

-

-

3. Data Analysis:

-

Quantify Exemestane concentration using the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Presentation

The performance of the described bioanalytical method is summarized in the following table.

| Parameter | Exemestane | Reference |

| Linear Range | 0.4 - 40.0 ng/mL | |

| Coefficient of Determination (r²) | > 0.998 | |

| Precision (Coefficient of Variation) | ≤ 10.7% | |

| Accuracy | 88.8% to 103.1% |

Logical Workflow for Potential Synthesis of this compound

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of Exemestane, a clinically significant aromatase inhibitor. Its use as an internal standard in LC-MS/MS methods ensures the reliability of pharmacokinetic and metabolic studies, which are crucial for optimizing drug therapy and understanding its disposition in the body. A thorough understanding of Exemestane's mechanism of action, signaling pathways, and metabolism, as outlined in this guide, is essential for researchers and drug development professionals working in the field of oncology and endocrine therapies.

References

An In-depth Technical Guide to the Synthesis and Characterization of Exemestane-19-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Exemestane-19-d3, a deuterated analog of the aromatase inhibitor Exemestane. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis.

Introduction

Exemestane is a steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. Understanding its metabolism and pharmacokinetics is crucial for optimizing its therapeutic use. This compound (6-Methyleneandrosta-1,4-diene-3,17-dione-19-d3), with a molecular formula of C₂₀H₂₁D₃O₂ and a molecular weight of 299.42, is an essential internal standard for mass spectrometry-based quantification of Exemestane in biological matrices.[1][2] The stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled drug, while its distinct mass allows for precise differentiation in analytical assays.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that begins with the introduction of the deuterium label at the C-19 position of an appropriate steroid precursor, followed by the construction of the Exemestane scaffold. A plausible and efficient synthetic route is outlined below, based on established methods for the synthesis of 19-deuterated steroids and unlabeled Exemestane.[3][4]

Logical Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 19-d3-Androst-4-ene-3,17-dione

The key starting material for the synthesis is 19-d3-androst-4-ene-3,17-dione. A general method for the preparation of C-19 deuterated steroids has been described, which can be adapted for this synthesis.[3] A unified total synthesis approach utilizing CD₃I to introduce the deuterated methyl group at a late stage of the synthesis of the steroid core is a viable strategy.

-

Reaction: A suitable steroid precursor is methylated using a deuterated methyl source, such as deuterated methyl iodide (CD₃I), in the presence of a strong base.

-

Reagents: Steroid precursor, CD₃I, strong base (e.g., potassium tert-butoxide), and an appropriate aprotic solvent (e.g., THF).

-

Procedure (General):

-

Dissolve the steroid precursor in the anhydrous aprotic solvent under an inert atmosphere (e.g., argon).

-

Cool the reaction mixture to a low temperature (e.g., -78 °C).

-

Add the strong base dropwise, followed by the addition of CD₃I.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain 19-d3-androst-4-ene-3,17-dione.

-

Step 2: Synthesis of 6-Methylene-19-d3-androst-4-ene-3,17-dione

This step involves a Mannich reaction to introduce the methylene group at the C-6 position.

-

Reaction: The 19-d3-androst-4-ene-3,17-dione is reacted with formaldehyde and a secondary amine.

-

Reagents: 19-d3-Androst-4-ene-3,17-dione, formaldehyde, a secondary amine (e.g., N-methylaniline), an acid catalyst (e.g., p-toluenesulfonic acid), and a suitable solvent (e.g., a mixture of THF and ethanol).

-

Procedure (Adapted from unlabeled synthesis):

-

Dissolve 19-d3-androst-4-ene-3,17-dione in a mixture of anhydrous THF and ethanol.

-

Add triethyl orthoformate and p-toluenesulfonic acid monohydrate and stir the mixture at 40 °C.

-

Add N-methylaniline and an aqueous solution of formaldehyde and continue stirring at 40 °C.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and purify by silica gel chromatography to yield 6-methylene-19-d3-androst-4-ene-3,17-dione.

-

Step 3: Synthesis of this compound (Dehydrogenation)

The final step is the dehydrogenation of the A ring to introduce a double bond at the C-1 position.

-

Reaction: The 6-methylene-19-d3-androst-4-ene-3,17-dione is oxidized to introduce the C1-C2 double bond.

-

Reagents: 6-Methylene-19-d3-androst-4-ene-3,17-dione, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and a suitable solvent (e.g., dioxane or toluene).

-

Procedure (Adapted from unlabeled synthesis):

-

Dissolve 6-methylene-19-d3-androst-4-ene-3,17-dione in the chosen solvent.

-

Add DDQ to the solution and reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove the precipitated hydroquinone.

-

Wash the filtrate with an aqueous solution of sodium hydroxide and then with water.

-

Dry the organic layer and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are employed.

Characterization Workflow

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Synthesis of C-19 deuterium labelled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A unified total synthesis route to 18-trideuterated and/or 19-trideuterated testosterone, androstenedione and progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

Exemestane-19-d3: A Technical Deep Dive into its Mechanism as an Aromatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exemestane is a potent, irreversible steroidal aromatase inhibitor utilized in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. Its mechanism of action involves "suicide inhibition," whereby the aromatase enzyme converts exemestane into a reactive intermediate that covalently binds to and permanently inactivates the enzyme. This technical guide provides an in-depth exploration of this mechanism. While specific experimental data on the biological activity of Exemestane-19-d3 is not currently available in published literature, this document will also delve into the theoretical implications of deuterium substitution at the C19 position, drawing upon the principles of the kinetic isotope effect (KIE) and studies of related deuterated androgens.

Introduction to Aromatase and its Inhibition

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis. It catalyzes the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).[1][2] In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens by aromatase in tissues such as adipose tissue, muscle, and breast tissue itself.[][4] Since many breast cancers are estrogen-receptor positive, their growth is dependent on estrogen. Aromatase inhibitors block this estrogen production, thereby depriving cancer cells of their growth stimulus.[5]

Exemestane is classified as a Type 1, irreversible, steroidal aromatase inhibitor. This distinguishes it from non-steroidal, reversible inhibitors like anastrozole and letrozole.

The "Suicide Inhibition" Mechanism of Exemestane

Exemestane acts as a false substrate for aromatase, structurally mimicking the natural substrate, androstenedione. The catalytic process of aromatase involves three successive hydroxylation steps of the androgen C19 methyl group. When exemestane binds to the active site, it undergoes the initial steps of this catalytic cycle. However, instead of being converted into an estrogen, it is transformed into a reactive intermediate. This intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation. This process is termed "suicide inhibition" because the enzyme essentially "commits suicide" by processing the inhibitor.

The inactivation of aromatase by exemestane is a time- and concentration-dependent process. Once inactivated, the restoration of aromatase activity requires de novo synthesis of the enzyme.

Below is a diagram illustrating the estrogen biosynthesis pathway and the point of inhibition by aromatase inhibitors.

Caption: Estrogen biosynthesis pathway and the mechanism of suicide inhibition by exemestane.

Quantitative Analysis of Aromatase Inhibition by Exemestane and its Metabolites

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Several studies have determined the IC50 values for exemestane and its metabolites.

| Compound | IC50 (µM) | Cell Line/System | Reference |

| Exemestane | 0.232 | Not specified | |

| Exemestane | 0.9 | MCF-7 cells | |

| Exemestane | 1.3 ± 0.28 | HEK293 aromatase-overexpressing cells | |

| 17β-dihydroexemestane (metabolite) | 9.2 ± 2.7 | HEK293 aromatase-overexpressing cells | |

| 6-methylcysteinylandrosta-1,4-diene-3,17-dione (EXE-cys, metabolite) | 16 ± 10 | HEK293 aromatase-overexpressing cells |

The Potential Role of this compound and the Kinetic Isotope Effect

While direct experimental data on the aromatase inhibitory activity of this compound is not available in the peer-reviewed literature, we can theorize its mechanism based on the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In the case of this compound, the three hydrogen atoms on the C19 methyl group are replaced with deuterium.

The C-H bond is weaker than the C-D bond. The enzymatic hydroxylation of the C19 position is a critical step in both the natural aromatization process and the activation of exemestane to its reactive intermediate. The cleavage of a C-H bond at this position is likely a rate-determining step. Therefore, replacing hydrogen with deuterium could slow down the rate of this enzymatic conversion.

This slowing of the reaction rate could have several potential consequences for the inhibitory activity of this compound:

-

Slower Onset of Inhibition: The conversion to the reactive intermediate may be slower, leading to a delayed onset of aromatase inactivation.

-

Altered Potency (IC50): The overall inhibitory potency could be affected. A slower conversion to the active inhibitor might result in a higher IC50 value (lower potency).

-

Metabolic Switching: A significant KIE at the C19 position could potentially lead to "metabolic switching," where the enzyme preferentially metabolizes the compound at other sites, leading to a different profile of metabolites.

It is important to emphasize that these are theoretical considerations. Experimental studies are required to determine the actual effect of deuteration at the C19 position on the aromatase inhibitory activity of exemestane.

Experimental Protocols for Aromatase Inhibition Assays

A variety of in vitro assays are used to determine the inhibitory activity of compounds against aromatase. A common method involves the use of human placental microsomes or recombinant human aromatase and a radiolabeled androgen substrate.

Radiometric Aromatase Inhibition Assay

This assay measures the amount of ³H₂O released during the aromatization of [1β-³H]-androstenedione.

Materials:

-

Human placental microsomes or recombinant human aromatase (CYP19A1)

-

[1β-³H]-androstenedione (radiolabeled substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Test inhibitor (e.g., Exemestane) at various concentrations

-

Phosphate buffer (pH 7.4)

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Incubation: Prepare reaction mixtures containing the aromatase enzyme source, NADPH regenerating system, and varying concentrations of the test inhibitor in phosphate buffer.

-

Initiation: Start the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.

-

Incubation Period: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reaction by adding an organic solvent (e.g., chloroform).

-

Extraction and Separation: Add dextran-coated charcoal to adsorb the unreacted steroid substrate. Centrifuge to pellet the charcoal.

-

Quantification: Transfer the aqueous supernatant containing the released ³H₂O to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram outlines the general workflow for a typical in vitro aromatase inhibition assay.

Caption: A generalized workflow for determining the IC50 of an aromatase inhibitor.

Conclusion

Exemestane is a highly effective steroidal aromatase inhibitor that operates through a mechanism of suicide inhibition. Its irreversible inactivation of the aromatase enzyme leads to profound and sustained suppression of estrogen biosynthesis, providing a crucial therapeutic strategy for hormone-dependent breast cancer. While the specific biological activity of this compound has not been characterized in the scientific literature, the principles of the kinetic isotope effect suggest that deuteration at the C19 position could modulate its interaction with the aromatase enzyme. Further experimental investigation is necessary to elucidate the precise impact of this isotopic substitution on the potency and mechanism of action of exemestane. The experimental protocols detailed herein provide a framework for such future studies, which would contribute to a deeper understanding of aromatase inhibition and could inform the design of novel therapeutic agents.

References

Isotopic Labeling of Exemestane: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of exemestane, a potent aromatase inhibitor. The document details the synthesis of carbon-13 and deuterium-labeled exemestane, analytical techniques for their characterization, and their application in research, particularly in metabolism and pharmacokinetic studies.

Introduction to Isotopically Labeled Exemestane

Isotopically labeled compounds are indispensable tools in drug discovery and development. The substitution of one or more atoms of a drug molecule with their stable isotopes (e.g., ¹³C, ²H, ¹⁵N) provides a powerful method for elucidating metabolic pathways, quantifying drug and metabolite concentrations in biological matrices, and serving as internal standards in analytical methods. Exemestane, an irreversible steroidal aromatase inhibitor, is widely used in the treatment of estrogen receptor-positive breast cancer. The synthesis of isotopically labeled exemestane, such as ¹³C- and deuterium-labeled analogs, has been instrumental in advancing our understanding of its pharmacology.

Synthesis of Isotopically Labeled Exemestane

The synthesis of isotopically labeled exemestane typically starts from commercially available steroid precursors, such as testosterone or androst-4-ene-3,17-dione. The introduction of the isotopic label is strategically performed at a specific step in the synthetic route.

Synthesis of [¹³C]-Exemestane

The synthesis of carbon-13 labeled exemestane, specifically at the C6-methylene position, can be achieved through a multi-step process. A key step involves the introduction of the ¹³C-label via a Wittig reaction using a ¹³C-labeled phosphonium ylide. A reported eight-step synthesis starting from testosterone is a common approach.[1]

Experimental Protocol: Synthesis of 6-([¹³C]methylene)androsta-1,4-diene-3,17-dione

This protocol is a composite of procedures described in the scientific literature and patents.

Step 1: Synthesis of Androst-4-ene-3,17-dione from Testosterone This initial step involves the oxidation of the 17β-hydroxyl group of testosterone to a ketone.

-

Reaction: Testosterone is dissolved in a suitable solvent like acetone. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise at a low temperature (e.g., 0 °C).

-

Work-up: The reaction is quenched with isopropanol, and the mixture is filtered. The filtrate is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield androst-4-ene-3,17-dione.

Step 2: Synthesis of 6-Methyleneandrost-4-ene-3,17-dione This step introduces the methylene group at the C6 position.

-

Reaction: Androst-4-ene-3,17-dione is reacted with an excess of a formaldehyde equivalent, such as formaldehyde dimethyl acetal, in the presence of a dehydrating agent like phosphoryl chloride and a weak base like sodium acetate in a solvent such as chloroform. The reaction is typically carried out at reflux for several hours.[2]

-

Work-up: The reaction mixture is cooled and neutralized with a saturated aqueous solution of sodium carbonate. The product is extracted with chloroform, and the organic layer is washed with water, dried, and concentrated. The crude product is purified by column chromatography on silica gel.[2]

Step 3: Preparation of [¹³C]Methyltriphenylphosphonium Iodide This is the key reagent for introducing the ¹³C-label.

-

Reaction: Commercially available triphenylphosphine is reacted with [¹³C]methyl iodide in a suitable solvent like benzene or dichloromethane. The reaction is typically stirred at room temperature for several hours.

-

Work-up: The resulting white precipitate of [¹³C]methyltriphenylphosphonium iodide is collected by filtration, washed with the solvent, and dried under vacuum.

Step 4: Wittig Reaction to introduce the ¹³C-label This step is a modification of the synthesis of the unlabeled compound, where a ¹³C-labeled Wittig reagent is used. Note: The direct Wittig reaction on the 6-keto precursor is a plausible route for introducing the labeled methylene group.

-

Reaction: [¹³C]Methyltriphenylphosphonium iodide is treated with a strong base, such as n-butyllithium or sodium amide, in an anhydrous solvent like THF or ether at low temperature to generate the corresponding ylide. The steroid precursor with a ketone at the C6 position is then added to the ylide solution.

-

Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield the ¹³C-labeled 6-methylene steroid.

Step 5: Dehydrogenation to form 6-([¹³C]methylene)androsta-1,4-diene-3,17-dione The final step introduces the double bond at the C1-C2 position.

-

Reaction: The ¹³C-labeled 6-methyleneandrost-4-ene-3,17-dione is dehydrogenated using an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in a solvent such as dioxane or toluene, often in the presence of an acid catalyst. The reaction is typically heated to reflux.

-

Work-up: After cooling, the reaction mixture is filtered, and the filtrate is washed with an aqueous base solution to remove acidic byproducts. The organic solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.

Table 1: Summary of a Representative Synthetic Route for [¹³C]-Exemestane

| Step | Starting Material | Key Reagents | Product |

| 1 | Testosterone | Jones Reagent | Androst-4-ene-3,17-dione |

| 2 | Androst-4-ene-3,17-dione | Formaldehyde dimethyl acetal, POCl₃ | 6-Methyleneandrost-4-ene-3,17-dione |

| 3 | Triphenylphosphine | [¹³C]Methyl iodide | [¹³C]Methyltriphenylphosphonium iodide |

| 4 | 6-Keto precursor | [¹³C]Methyltriphenylphosphonium ylide | 6-([¹³C]methylene) precursor |

| 5 | 6-([¹³C]methylene) precursor | DDQ | 6-([¹³C]methylene)androsta-1,4-diene-3,17-dione |

Synthesis of Deuterium-Labeled Exemestane

Deuterium-labeled exemestane is commonly used as an internal standard in quantitative mass spectrometry-based assays. The deuterium atoms are typically introduced at positions that are not readily exchanged under physiological or analytical conditions.

Experimental Protocol: Synthesis of [D₃]-Exemestane

This protocol focuses on introducing deuterium atoms at the C6-methylene and adjacent positions.

-

Base-Catalyzed Deuterium Exchange: The precursor, 6-methyleneandrost-4-ene-3,17-dione, can be subjected to a base-catalyzed deuterium exchange reaction. The steroid is dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD) or a mixture of a non-deuterated solvent with deuterium oxide (D₂O) in the presence of a base (e.g., sodium deuteroxide, NaOD). The reaction is stirred at room temperature or with gentle heating to facilitate the exchange of α-protons to the carbonyl groups and other acidic protons with deuterium.

-

Purification: After the exchange reaction, the solvent is removed, and the deuterated product is purified by column chromatography or recrystallization to remove any non-deuterated starting material and byproducts.

Analytical Characterization

The synthesized isotopically labeled exemestane must be thoroughly characterized to confirm its chemical identity, purity, and isotopic enrichment.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the successful incorporation of the isotopic label and for quantifying the labeled compound.

Experimental Protocol: LC-MS/MS Analysis of Labeled Exemestane

-

Chromatography: Separation is typically achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile, often with an additive like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. The analysis is performed in Selected Reaction Monitoring (SRM) mode.

Table 2: Representative LC-MS/MS Parameters for Exemestane and its Labeled Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Exemestane (unlabeled) | 297.2 | 121.1, 135.1 |

| [¹³C, D₃]-Exemestane | 301.2 | 121.1, 135.1 |

Note: The specific product ions may vary depending on the instrument and collision energy.

Isotopic Enrichment Calculation: The isotopic enrichment can be determined from the mass spectrum by comparing the relative intensities of the mass isotopologues of the labeled compound to the theoretical distribution for a given enrichment level.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position of the isotopic label and the overall structure of the molecule.

-

¹H NMR: In deuterium-labeled compounds, the disappearance of signals corresponding to the deuterated positions confirms successful labeling.

-

¹³C NMR: For ¹³C-labeled compounds, the signal corresponding to the labeled carbon will be significantly enhanced.

Applications in Research

Isotopically labeled exemestane is a valuable tool in various research applications.

Metabolism Studies

Labeled exemestane can be administered in vivo or incubated with liver microsomes in vitro to trace its metabolic fate. By analyzing biological samples using LC-MS/MS, novel metabolites can be identified by their characteristic mass shifts. The major metabolic pathways of exemestane involve reduction of the 17-keto group and oxidation of the 6-methylene group, primarily mediated by cytochrome P450 enzymes.

Pharmacokinetic Studies

Deuterium- or ¹³C-labeled exemestane is frequently used as an internal standard for the accurate quantification of exemestane in biological samples during pharmacokinetic studies. This approach corrects for variations in sample preparation and instrument response, leading to more reliable data on drug absorption, distribution, metabolism, and excretion (ADME).

Experimental and Analytical Workflow

The overall process of synthesizing, characterizing, and utilizing isotopically labeled exemestane follows a structured workflow.

Conclusion

The isotopic labeling of exemestane provides researchers with powerful tools to investigate its complex pharmacology. This guide has outlined the synthetic strategies for preparing ¹³C- and deuterium-labeled exemestane, the analytical methods for their characterization, and their critical applications in drug metabolism and pharmacokinetic research. The detailed protocols and data presented herein serve as a valuable resource for scientists and professionals in the field of drug development.

References

- 1. Exemestane | C20H24O2 | CID 60198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methylideneandrost-4-ene-3,17-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Deuterated Exemestane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of deuterated exemestane. It is intended for an audience with a professional background in pharmaceutical sciences, medicinal chemistry, and drug development. This document collates available data, outlines relevant experimental protocols, and illustrates key concepts through diagrams to facilitate a comprehensive understanding.

Introduction to Exemestane and the Role of Deuteration

Exemestane is an irreversible, steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1][2] It functions as a "suicide inhibitor," binding permanently to the aromatase enzyme and preventing it from converting androgens to estrogens.[1][3][4] This reduction in estrogen levels slows the growth of hormone-dependent cancer cells.

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to modify a molecule's pharmacokinetic properties. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. This phenomenon, known as the kinetic isotope effect, can lead to a longer drug half-life, reduced formation of toxic metabolites, and an overall improved safety and efficacy profile. While specific data on deuterated exemestane is limited, it is frequently used as an internal standard in analytical methods for quantifying exemestane and its metabolites.

Physical and Chemical Properties

Quantitative data for non-deuterated exemestane is well-documented. The properties of deuterated exemestane are expected to be very similar, with the most significant difference being a slight increase in molecular weight.

Properties of Exemestane

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₂ | |

| Molar Mass | 296.41 g/mol | |

| Appearance | White to slightly yellow crystalline powder | |

| Melting Point | 155.13 °C | |

| Solubility | - Practically insoluble in water- Soluble in methanol- Freely soluble in N,N-dimethylformamide (DMF)- Approx. 20 mg/mL in ethanol- Approx. 30 mg/mL in DMSO | |

| LogP | 3.7 | |

| UV/Vis (λmax) | 246 nm | |

| Protein Binding | ~90% | |

| Elimination Half-life | 24 hours |

Comparison of Exemestane and Deuterated Exemestane (Exemestane-d3)

Deuterated exemestane, specifically Exemestane-d3, is commonly used as an internal standard. While comprehensive experimental data for its physical properties are not widely published, we can infer the following:

| Property | Exemestane | Deuterated Exemestane (Exemestane-d3) | Rationale for Difference |

| Molecular Formula | C₂₀H₂₄O₂ | C₂₀H₂₁D₃O₂ | Replacement of 3 hydrogen atoms with deuterium. |

| Molar Mass | 296.41 g/mol | Approx. 299.43 g/mol | Increased mass due to the presence of three neutrons (one per deuterium atom). |

| Melting Point | 155.13 °C | Expected to be very similar | Isotopic substitution typically has a minimal effect on bulk physical properties like melting point. |

| Solubility | See Table 2.1 | Expected to be very similar | Minor changes in hydrophobicity can occur, but significant shifts in solubility are not generally expected. |

| Metabolic Stability | Metabolized by CYP3A4 | Potentially increased | The kinetic isotope effect can slow the rate of metabolism if deuteration occurs at a site of metabolic attack. |

Mechanism of Action and Signaling Pathway

Exemestane's primary mechanism of action is the irreversible inhibition of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. In postmenopausal women, the main source of estrogen is the conversion of androgens (like androstenedione and testosterone) to estrogens (estrone and estradiol) in peripheral tissues.

Exemestane, being structurally similar to the natural substrate androstenedione, acts as a false substrate. It binds to the active site of the aromatase enzyme, which then begins to process it. This enzymatic action converts exemestane into a reactive intermediate that binds covalently and permanently to the enzyme, leading to its inactivation. This "suicide inhibition" necessitates the synthesis of new enzyme to restore function. The resulting decrease in circulating estrogen levels deprives hormone receptor-positive breast cancer cells of the growth signals they need to proliferate.

Experimental Protocols

General Synthesis of Deuterated Exemestane

The synthesis of deuterated exemestane is not extensively detailed in public literature, but it would follow established methods for isotopic labeling. One common approach is through catalytic exchange reactions or by using deuterated reagents at a specific step in the synthesis pathway. For example, to produce Exemestane-d3, a deuterated methyl group could be introduced.

Illustrative Protocol (Conceptual):

-

Precursor Selection: Start with a suitable steroidal precursor to exemestane that lacks the target methyl group.

-

Deuterated Reagent: Utilize a deuterated methylating agent, such as deuterated methyl magnesium iodide (CD₃MgI) or deuterated methyl iodide (CD₃I), in a Grignard or similar reaction to introduce the deuterated methyl group at the desired position.

-

Subsequent Steps: Carry out the remaining steps of the established exemestane synthesis pathway, which may include oxidation, dehydrogenation, and the introduction of the 6-methylene group.

-

Purification: Purify the final deuterated exemestane product using standard techniques such as column chromatography and recrystallization.

-

Verification: Confirm the structure and the extent of deuteration using mass spectrometry (to verify the mass increase) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantification of Exemestane in Plasma using LC-MS/MS

Deuterated exemestane (e.g., D₃-EXE) serves as an ideal internal standard for the quantification of exemestane in biological matrices due to its similar chemical behavior and distinct mass.

Methodology:

-

Sample Preparation:

-

To a small aliquot of a plasma sample (e.g., 2.5 µL), add a known concentration of the deuterated internal standard mixture in methanol (e.g., D₃-EXE).

-

Add a protein precipitation agent (e.g., acetonitrile or 75% methanol) to extract the analyte and internal standard.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new vial for analysis.

-

-

Chromatographic Separation (UPLC/HPLC):

-

Inject the prepared sample onto a reverse-phase column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% acetic acid) and an organic component (e.g., acetonitrile).

-

-

Mass Spectrometric Detection (MS/MS):

-

Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

Monitor the specific mass-to-charge ratio (m/z) transitions for both exemestane and the deuterated internal standard in Selected Reaction Monitoring (SRM) mode. For example:

-

Exemestane: m/z 297.0 → 121.0

-

[¹³C, D₃]-exemestane: m/z 300.1 → 121.0

-

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the analyte in prepared standards.

-

Determine the concentration of exemestane in the unknown samples by comparing their peak area ratios to the calibration curve.

-

Conclusion

Deuterated exemestane is a valuable tool in pharmaceutical research, primarily as an internal standard for highly sensitive and accurate bioanalytical methods. While extensive data on its distinct physical and chemical properties are not widely available, they are predicted to be closely aligned with those of non-deuterated exemestane, with the key difference being its increased mass and potentially altered metabolic rate due to the kinetic isotope effect. This alteration presents a potential avenue for developing a next-generation therapeutic with an improved pharmacokinetic profile. The protocols and pathways described herein provide a foundational understanding for researchers and scientists working with this compound.

References

The Role of Exemestane-19-d3 in Advancing Breast Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exemestane, a potent and irreversible aromatase inhibitor, is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[][2][3][4][5] Its efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic profiles, necessitating precise and reliable analytical methods for its quantification in biological matrices. This technical guide delves into the critical role of its deuterated analog, Exemestane-19-d3, as an internal standard in mass spectrometry-based bioanalysis. The use of this compound enhances the accuracy and precision of pharmacokinetic studies, thereby facilitating a deeper understanding of exemestane's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive overview of the mechanism of action of exemestane, detailed experimental protocols for its quantification, and a summary of key quantitative data, serving as a vital resource for researchers in oncology and drug development.

Introduction: Exemestane and Aromatase Inhibition

Breast cancer remains a significant global health challenge, with a substantial proportion of tumors being hormone-receptor-positive. In postmenopausal women, the primary source of estrogen is the conversion of androgens by the aromatase enzyme in peripheral tissues. Exemestane (6-methylenandrosta-1,4-diene-3,17-dione) is a third-generation, irreversible steroidal aromatase inhibitor. It acts as a "suicide inhibitor" by binding covalently to the active site of the aromatase enzyme, leading to its permanent inactivation. This targeted action significantly reduces circulating estrogen levels, thereby depriving ER+ breast cancer cells of the hormonal stimulation required for their growth and proliferation.

The Pivotal Role of this compound in Bioanalysis

The development and validation of robust bioanalytical methods are paramount for characterizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents like exemestane. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and specificity.

In this context, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification. This compound, a deuterated variant of exemestane, serves as the ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to those of the unlabeled exemestane, ensuring that it behaves similarly during sample preparation, chromatographic separation, and ionization. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer. The use of this compound compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible results.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and effects of exemestane, often determined using this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters for Exemestane Quantification

| Parameter | Value | Reference |

| Linear Range (Exemestane) | 0.4 - 40.0 ng/mL | |

| Linear Range (17β-dihydroexemestane) | 0.2 - 15.0 ng/mL | |

| Linear Range (17β-dihydroexemestane-17-O-β-D-glucuronide) | 0.2 - 15.0 ng/mL | |

| Coefficient of Determination (r²) | > 0.998 | |

| Precision (CV%) | ≤10.7% | |

| Accuracy (Exemestane) | 88.8% to 103.1% | |

| Mass Transition (Exemestane) | m/z 297 > 121 | |

| Mass Transition (Exemestane-d3) | m/z 300 > 121 |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Exemestane

| Parameter | Value | Reference |

| Terminal Elimination Half-life | ~24 hours | |

| Time to Peak Plasma Concentration | ~2 hours (single 25 mg dose) | |

| Plasma Protein Binding | ~90% | |

| Estrogen Suppression (Estradiol, Estrone) | 85% - 95% | |

| IC50 for Estrone Sulfate (E1S) Synthesis Inhibition | 22.1 pg/mL | |

| Inhibitory Constant (Ki) for Aromatase | 4.3 nM |

Experimental Protocols

Quantification of Exemestane and its Metabolites in Human Plasma by LC-MS/MS

This protocol is a generalized representation based on published methodologies.

Objective: To accurately quantify the concentrations of exemestane and its major metabolites (17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide) in human plasma.

Materials:

-

Human plasma samples

-

Exemestane, 17β-hydroxyexemestane, and 17β-hydroxyexemestane-17-O-β-D-glucuronide analytical standards

-

Exemestane-d3, 17β-hydroxyexemestane-d3, and 17β-hydroxyexemestane-17-O-β-D-glucuronide-d3 internal standards

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Thermo Fisher BDS Hypersil C18 HPLC column (100 x 2.1 mm, 5 µm) or equivalent

-

API 4000 triple quadrupole mass spectrometer or equivalent

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 1.5 mL polypropylene tube, add a known volume of human plasma (e.g., 100 µL).

-

Spike the plasma with a working solution of the internal standards (Exemestane-d3, etc.) at a known concentration.

-

Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 3:1 ratio to the plasma volume.

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject a specific volume of the reconstituted sample (e.g., 10 µL) onto the C18 HPLC column.

-

Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

A typical gradient might start at 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. The flow rate is typically maintained at 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source in the positive ion mode.

-

Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard (see Table 1 for examples).

-

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Signaling Pathway: Mechanism of Exemestane Action

Caption: Mechanism of action of Exemestane as an irreversible aromatase inhibitor.

Experimental Workflow: Bioanalysis using this compound

Caption: A typical experimental workflow for the quantification of Exemestane using this compound.

Conclusion

This compound is an indispensable tool in the field of breast cancer research, particularly in the pharmacokinetic and pharmacodynamic evaluation of exemestane. Its role as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental to understanding the clinical pharmacology of this vital anticancer agent. The methodologies and data presented in this guide underscore the importance of robust bioanalytical techniques in drug development and personalized medicine. For researchers and scientists in this field, a thorough understanding of these principles is crucial for advancing the therapeutic application of exemestane and improving outcomes for patients with breast cancer.

References

The Role of Exemestane-19-d3 as a Stable Isotope-Labeled Internal Standard in Quantitative Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Exemestane is a potent, irreversible steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1][2][3] By inhibiting the aromatase enzyme, exemestane blocks the conversion of androgens to estrogens, thereby reducing circulating estrogen levels that can fuel the growth of hormone-sensitive tumors.[4][] Accurate quantification of exemestane in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, and Exemestane-19-d3 serves as an ideal internal standard for this purpose. This technical guide provides a comprehensive overview of the application of this compound in analytical methodologies, complete with detailed experimental protocols, quantitative data, and visual workflows.

Mechanism of Action of Exemestane

Exemestane acts as a "suicide inhibitor" by irreversibly binding to and inactivating the aromatase enzyme. Structurally similar to the natural substrate androstenedione, exemestane binds to the active site of the enzyme. During the catalytic process, the enzyme converts exemestane into a reactive intermediate that covalently bonds to the enzyme, leading to its permanent deactivation. This necessitates the de novo synthesis of the aromatase enzyme to restore its function. This targeted inhibition significantly reduces the production of estrogen in peripheral tissues, which is the primary source of estrogen in postmenopausal women.

Quantitative Analysis using this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of exemestane in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response. This compound has the same chemical properties and chromatographic behavior as unlabeled exemestane but can be distinguished by its higher mass, ensuring accurate and precise quantification.

Experimental Workflow

The general workflow for the quantification of exemestane using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Experimental Protocols

The following protocols are synthesized from various published methodologies for the quantification of exemestane in human plasma.

1. Sample Preparation (Protein Precipitation)

This protocol is suitable for high-throughput analysis.

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol provides a cleaner extract, reducing matrix effects.

-

Spike 0.5 mL of plasma with the internal standard ([13C3]EXE).

-

Dilute the sample with 0.5 mL of water.

-

Condition a C2 end-capped SPE cartridge with 1 mL of acetonitrile (x2) followed by 1 mL of water (x2).

-

Load the diluted plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of acetonitrile:water (10:90).

-

Dry the cartridge under vacuum for 30 minutes.

-

Elute the analyte and internal standard with 0.15 mL of 0.1% trifluoroacetic acid in acetonitrile (x2).

-

Inject a portion of the eluate into the LC-MS/MS system.

Quantitative Data

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of exemestane using a deuterated internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Ionization Mode | Reference |

| Exemestane | 297.0 | 121.0 | 149.0 | ESI+ | |

| Exemestane-d3 | 300.0 | 121.0 | - | ESI+ | |

| [13C, D3]-exemestane | 300.1 | 121.0 | 258.9 | ESI+ | |

| [13C3]EXE | 300.0 | 123.0 | - | ESI+ |

Table 2: Chromatographic and Method Performance Data

| Parameter | Value | Reference |

| Chromatographic Column | ||

| Zorbax SB C8 (4.6 x 150 mm, 5 µm) | ||

| Thermo Fisher BDS Hypersil C18 (100 x 2.1 mm, 5 µm) | ||

| Mobile Phase | ||

| 100% acetonitrile | ||

| Gradient with 0.1% aqueous formic acid and acetonitrile | ||

| Linearity Range | 0.05 - 25 ng/mL | |

| 0.4 - 40.0 ng/mL | ||

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | |

| 0.4 ng/mL | ||

| Intra-day Precision (%CV) | ≤ 10.7% | |

| Inter-day Precision (%CV) | ≤ 10.7% | |

| Accuracy | 88.8% to 103.1% |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of exemestane in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods allows for the reliable determination of drug concentrations, which is fundamental for advancing our understanding of exemestane's pharmacokinetics and for optimizing its clinical use. The detailed protocols and compiled quantitative data in this guide serve as a valuable resource for researchers and scientists in the fields of pharmacology and drug development.

References

An In-depth Technical Guide on the Preliminary Studies of Exemestane-19-d3 Metabolism

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide on the metabolism of Exemestane-19-d3 is based on preliminary studies and data extrapolated from research on its non-deuterated analog, exemestane. The metabolic pathways of the deuterated compound are presumed to be qualitatively similar, though quantitative differences may arise due to isotopic effects.

Introduction

Exemestane is a steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. The introduction of deuterium at the 19-position (this compound) is a strategy that can potentially alter the drug's pharmacokinetic profile by influencing its metabolism. This guide provides a comprehensive overview of the anticipated metabolic pathways of this compound, based on existing knowledge of exemestane's biotransformation.

Core Metabolic Pathways

Exemestane undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and aldo-keto reductases (AKRs).[1][2] The two primary metabolic pathways are oxidation and reduction.[3]

-

Oxidation: This pathway is predominantly catalyzed by CYP3A4 and leads to the formation of 6-hydroxymethylexemestane (MII), which is considered an inactive metabolite.[3][4]

-

Reduction: The reduction of the 17-keto group is a major metabolic route, resulting in the formation of 17β-dihydroexemestane (17β-DHE or MI), an active metabolite. This reaction is catalyzed by multiple CYP450 enzymes, including members of the CYP1A, 2C, 2D, and 3A subfamilies, as well as by AKRs.

These primary metabolites can undergo further biotransformation, including glucuronidation.

Quantitative Metabolic Data (Based on Exemestane)

The following table summarizes key quantitative parameters related to the metabolism of exemestane. These values provide a baseline for what might be expected for this compound, although the rates of formation and clearance could be altered by the deuterium substitution.

| Metabolite | Formation Pathway | Key Enzymes Involved | Apparent Km (µM) | Catalytic Efficiency (Clint, nl/pmol P450 x min) | Notes |

| 17-hydroexemestane (MI) | Reduction | CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP3A4, CYP3A5, CYP4A11 | 28.62 - 177.2 | 150 (for CYP1A1) | A major and active metabolite. |

| 6-hydroxymethylexemestane (MII) | Oxidation | CYP2B6, CYP3A4, CYP3A5 | 9.24 - 104.56 | 840 (for CYP3A4) | Primarily mediated by CYP3A4 and considered inactive. |

Data extracted from in vitro studies using human liver microsomes and recombinant P450s.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the metabolism of exemestane, which can be adapted for studies on this compound.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

-

Objective: To identify the primary metabolites and the enzymes responsible for their formation.

-

Materials: Pooled HLMs, this compound, NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+), phosphate buffer, and specific CYP450 chemical inhibitors (e.g., ketoconazole for CYP3A4).

-

Procedure:

-

Prepare incubation mixtures containing HLMs (0.25 mg/mL protein), this compound (at various concentrations, e.g., 5-300 µM), and phosphate buffer.

-

Pre-incubate the mixtures at 37°C for a short period.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for metabolites using LC-MS/MS.

-

-

Inhibition Studies: To identify the contribution of specific CYP isoforms, the above procedure is repeated with the addition of known chemical inhibitors for each major CYP enzyme. A decrease in the formation of a specific metabolite in the presence of an inhibitor suggests the involvement of that enzyme.

Metabolism using Recombinant Human Cytochrome P450s

-

Objective: To determine the kinetic parameters (Km and Vmax) of metabolite formation by individual CYP isoforms.

-

Materials: Baculovirus-insect cell-expressed human P450s (e.g., CYP1A2, CYP2B6, CYP3A4), this compound, NADPH regenerating system.

-

Procedure:

-

Similar to the HLM protocol, but replace HLMs with a specific recombinant P450 enzyme (e.g., 100 pmol of P450/mL).

-

Incubate this compound over a range of concentrations.

-

Measure the rate of formation of each metabolite.

-

Plot the formation rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Metabolite Identification and Quantification using LC-MS/MS

-

Objective: To separate, identify, and quantify this compound and its metabolites.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Agilent Zorbax SBC-18).

-

Mobile Phase: A gradient of acetonitrile and formic acid in water.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization: Positive electrospray ionization (ESI).

-

Detection: Selected Reaction Monitoring (SRM) mode. The precursor to product ion transitions for exemestane (m/z 297.2 -> 121.0) would be adjusted for this compound (m/z 300.2 -> appropriate fragments).

-

Quantification: A calibration curve is constructed using known concentrations of reference standards.

-

Visualizations

Anticipated Metabolic Pathway of this compound

Caption: Anticipated metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro metabolism studies.

Logical Relationship of CYP Enzyme Contributions

References

Methodological & Application

Application Notes and Protocols for the Quantification of Exemestane using Exemestane-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exemestane is a steroidal aromatase inhibitor utilized in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. Accurate quantification of exemestane in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a highly sensitive and selective method for this purpose. The use of a stable isotope-labeled internal standard (SIL-IS), such as Exemestane-d3, is the gold standard for quantitative bioanalysis.[1][2] The near-identical physicochemical properties of the SIL-IS to the analyte ensure that it effectively compensates for variability during sample preparation and instrument analysis, leading to high accuracy and precision.[1][2]

These application notes provide detailed protocols and quantitative data for the analysis of exemestane using Exemestane-d3 as an internal standard in LC-MS/MS systems.

Quantitative Data Summary

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of exemestane.

Table 1: Linearity and Sensitivity of Exemestane Quantification

| Linearity Range (ng/mL) | LLOQ (ng/mL) | Biological Matrix | Internal Standard | Reference |

| 0.4 - 40.0 | 0.4 | Human Plasma | Exemestane-d3 | [3] |

| 0.4 - 75 | 0.4 | Mouse Plasma | [13C, D3]-Exemestane | |

| 0.1 - 40.0 | 0.1 | Human Plasma | Anastrozole | |

| 0.05 - 25 | 0.05 | Human Plasma | [13C3] Exemestane | |

| 0.0994 - 39.76 (µg/L) | 0.0994 (µg/L) | Human Plasma | Finasteride | |

| 0.2 - 51 | 0.2 | Human Plasma | 13C3-Exemestane |

Table 2: Accuracy and Precision of Exemestane Quantification

| Analyte | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |

| Exemestane | LLOQ, LQC, MQC, HQC | ≤10.7 | 88.8 - 103.1 | Not Reported | Not Reported | |

| Exemestane | Not Specified | 1.80 - 3.17 | 103.4 - 111.5 | 3.37 - 4.19 | 101.8 - 109.6 | |

| Exemestane | LLOQ, LQC, MQC, HQC | ≤7.7 | 1.5 - 13.2 (deviation) | ≤5.1 | Not Reported |

Experimental Protocols

This section details common methodologies for the analysis of exemestane in biological matrices using Exemestane-d3 as an internal standard.

Protocol 1: Protein Precipitation Method for Human Plasma

This protocol is adapted from methods developed for the rapid and sensitive analysis of exemestane and its metabolites.

1. Materials and Reagents:

-

Exemestane and Exemestane-d3 reference standards

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank)

-

Microcentrifuge tubes

2. Sample Preparation:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of Exemestane-d3 internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: Agilent 1200 series or equivalent

-

Column: Thermo Fisher BDS Hypersil C18 (100 x 2.1 mm, 5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Gradient:

-

0-1.0 min: 30% B

-

1.0-3.0 min: 30-90% B

-

3.0-4.0 min: 90% B

-

4.0-4.1 min: 90-30% B

-

4.1-6.0 min: 30% B

-

-

Injection Volume: 10 µL

-

Mass Spectrometer: API 4000 triple quadrupole or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Exemestane: m/z 297 > 121

-

Exemestane-d3: m/z 300 > 121

-

Protocol 2: Solid-Phase Extraction (SPE) for Human Plasma

This protocol is based on a method for high-throughput analysis of exemestane.

1. Materials and Reagents:

-

Exemestane and Exemestane-d3 reference standards

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Trifluoroacetic acid (TFA)

-

Water (LC-MS grade)

-

Human plasma (blank)

-

SPE cartridges (e.g., C2 end-capped, 50 mg/2 mL)

2. Sample Preparation:

-

Condition the SPE cartridges with 1 mL of acetonitrile (x2) followed by 1 mL of water (x2).

-

To 0.5 mL of plasma, add the Exemestane-d3 internal standard.

-

Dilute the plasma sample with 0.5 mL of water.

-

Load the sample onto the conditioned SPE cartridge and draw it through under vacuum.

-

Wash the cartridge with 1 mL of acetonitrile:water (10:90).

-

Dry the cartridge under full vacuum for 30 minutes.

-

Elute the analytes with 0.15 mL of 0.1% TFA in acetonitrile (x2).

-

Inject an aliquot of the eluate into the LC-MS/MS system.

3. LC-MS/MS Conditions:

-

LC System: Agilent 1100 series or equivalent

-

Column: Zorbax SB C8 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: 100% acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 80 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Heated Nebulizer, Positive

-

MRM Transitions:

-

Exemestane: m/z 297 > 121

-

Exemestane-d3 (or other IS like [13C3] EXE): m/z 300 > 123

-

Visualizations

Caption: Workflow for Exemestane quantification using protein precipitation.

Caption: Exemestane and its deuterated internal standard.

Caption: Simplified metabolic pathway of Exemestane.

References

- 1. benchchem.com [benchchem.com]

- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 3. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Exemestane using Exemestane-19-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of exemestane in biological matrices, primarily human plasma, utilizing Exemestane-19-d3 as an internal standard. The methodologies detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and specificity for pharmacokinetic and other quantitative studies.

Introduction

Exemestane is a steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1][2][3] Accurate quantification of exemestane in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry-based assays.[4] This approach corrects for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[4]

This document outlines two common sample preparation protocols—protein precipitation and solid-phase extraction—followed by a robust LC-MS/MS method for the determination of exemestane.

Experimental Protocols

Materials and Reagents

-

Exemestane (analytical standard)

-

This compound (internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (or acetic acid)

-

Human plasma (with anticoagulant, e.g., heparin)

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or C2 end-capped)

Stock and Working Solutions Preparation

-

Exemestane Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of exemestane in methanol or dimethyl sulfoxide (DMSO).

-

This compound Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol or DMSO.

-

Working Standard Solutions: Prepare serial dilutions of the exemestane stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (e.g., 5 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation

Two primary methods for sample extraction from plasma are detailed below. The choice of method may depend on the required sensitivity and sample matrix complexity.

This method is rapid and straightforward, suitable for many applications.

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 5 µL of the internal standard working solution.

-

Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 37°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

SPE provides a cleaner extract, which can improve assay sensitivity and reduce matrix effects.

-

Pipette 0.5 mL of plasma sample, spike with the internal standard, and dilute with 0.5 mL of water.

-

Condition an SPE cartridge (e.g., C2, 50 mg/2 mL) with 1 mL of acetonitrile twice, followed by 1 mL of water twice.

-

Load the prepared sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 10:90 acetonitrile:water.

-

Dry the cartridge under vacuum for approximately 30 minutes.

-

Elute the analytes with two aliquots of 0.15 mL of 0.1% trifluoroacetic acid in acetonitrile.

-

Inject an aliquot of the eluate into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

-

Column: A C18 or C8 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% formic acid or 0.1% acetic acid in water.

-

Mobile Phase B: 0.1% formic acid or 0.1% acetic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient Elution: A gradient program should be developed to ensure adequate separation of exemestane from endogenous plasma components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of exemestane using a deuterated internal standard.

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Exemestane | 297.0 | 121.0 |

| This compound | 300.1 | 123.2 |

Note: The precursor and product ions for this compound are based on the common fragmentation patterns of exemestane and the expected mass shift from the deuterium labels. The exact m/z values should be confirmed by direct infusion of the standard.

Table 2: Method Validation Parameters

| Parameter | Typical Value |

| Linearity Range | 0.05 - 50 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Inter-day Precision (%RSD) | < 15% |

| Intra-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of exemestane from plasma samples.

Caption: General workflow for exemestane quantification.

Logical Relationship of Method Components

This diagram shows the logical connection between the different components of the analytical method.

References

- 1. Determination and Disposition of the Aromatase Inhibitor Exemestane in CYP3A-Deficient Mice [mdpi.com]

- 2. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exemestane potency is unchanged by common nonsynonymous polymorphisms in CYP19A1: results of a novel anti‐aromatase activity assay examining exemestane and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Note: High-Throughput Quantification of Exemestane in Human Plasma using Exemestane-19-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Exemestane is an irreversible steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1][2] It acts by permanently inactivating the aromatase enzyme, which is responsible for the conversion of androgens to estrogens.[1][3][4] This "suicide inhibition" mechanism effectively suppresses circulating estrogen levels, thereby inhibiting the growth of hormone-dependent cancer cells. Accurate and robust analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the rapid and sensitive quantification of Exemestane in human plasma, utilizing its stable isotope-labeled analog, Exemestane-19-d3, as an internal standard to ensure high accuracy and precision.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed for the efficient extraction of Exemestane from human plasma.

Materials:

-

Human plasma samples

-

This compound internal standard (IS) working solution

-

C2 end-capped SPE cartridges (50 mg, 2 mL)

-

Acetonitrile (ACN)

-

Water

-

0.1% Trifluoroacetic acid in acetonitrile